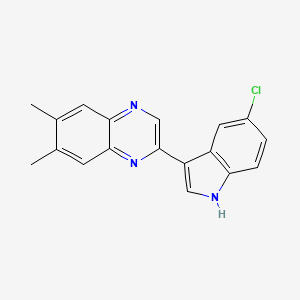

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Descripción general

Descripción

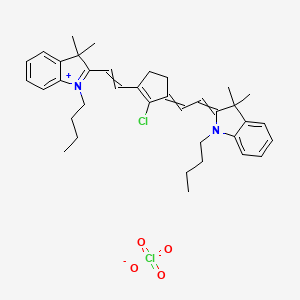

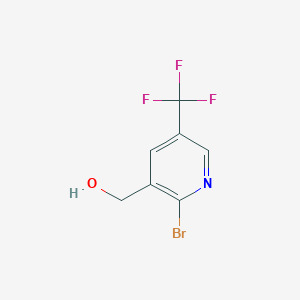

The compound “7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide” is a benzothiophene derivative with a trifluoromethyl group at the 7-position and a carbohydrazide group at the 2-position . Benzothiophenes are aromatic organic compounds similar to benzofurans and indoles but with a sulfur atom in the five-membered ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a significant electronegativity .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the carbohydrazide group into the benzothiophene core. Trifluoromethylation is a common reaction in organic chemistry, often achieved through various methods including transition metal-mediated trifluoromethylation . The introduction of the carbohydrazide group could potentially be achieved through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene core, with the trifluoromethyl group and the carbohydrazide group attached at the 7 and 2 positions, respectively . The trifluoromethyl group is known to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis

The trifluoromethyl group in the molecule could potentially undergo various reactions, including nucleophilic and electrophilic substitutions . The carbohydrazide group could also participate in various reactions, including condensation and hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a compound of interest due to its role in the synthesis of heterocyclic compounds containing the benzothiophene moiety. Such compounds have been explored for their antimicrobial, analgesic, and anthelmintic activities. For instance, the synthesis of this compound and its derivatives has led to the creation of thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles, all of which have been evaluated for biological activities (Naganagowda et al., 2011).

Antimicrobial and Anthelmintic Activities

Further research into derivatives of this compound has underscored their potential in antimicrobial and anthelmintic applications. The synthesis and evaluation of these derivatives have shown promising results in combating microbial infections and parasitic worms (Naganagowda & Padmashali, 2010).

Synthesis Routes and Chemical Reactions

The compound has also been a focus in the exploration of new synthesis routes for creating 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, indicating a broad interest in its chemical reactivity and the potential for developing novel compounds with varied applications (Sheng et al., 2014).

Pharmacological Evaluation

Notably, benzothiophene carboxamide derivatives, synthesized from compounds including this compound, have been evaluated for their potential as antihypertriglyceridemic agents. This research emphasizes the compound's significance in the development of new therapeutic agents (Abu Sheikha et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that compounds containing a trifluoromethyl group play an increasingly important role in pharmaceuticals . They are found in many FDA-approved drugs, exhibiting numerous pharmacological activities .

Mode of Action

Trifluoromethylation of carbon-centered radical intermediates is a common process in pharmaceuticals . This process plays a crucial role in the interaction of such compounds with their targets, leading to various changes at the molecular level .

Biochemical Pathways

It’s known that fluorinated drugs, which include compounds with a trifluoromethyl group, significantly affect pharmaceutical growth . They are involved in various biochemical pathways, leading to their numerous pharmacological activities .

Pharmacokinetics

It’s known that the trifluoromethyl group in pharmaceutical compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which can impact their bioavailability.

Result of Action

Compounds containing a trifluoromethyl group are known to exhibit numerous pharmacological activities , suggesting that they can have various effects at the molecular and cellular levels.

Action Environment

It’s known that the physicochemical properties of trifluoromethyl-containing compounds can be affected by various factors, which can in turn influence their action and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-5-4-7(9(16)15-14)17-8(5)6/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPAHEOYDRRLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)

![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)